N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclopentyl group, an ethyl group, and a 4-methoxyphenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: This can be achieved by reacting glycine with an appropriate amine under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Attachment of the Ethyl Group: The ethyl group can be added through an alkylation reaction using ethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide
- Cyclopentyl methyl ketone
- 1-cyclopentylethanone
Uniqueness
N-cyclopentyl-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, is responsible for its potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-18(12-16(19)17-13-6-4-5-7-13)23(20,21)15-10-8-14(22-2)9-11-15/h8-11,13H,3-7,12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZPZRFLFBOFCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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